![molecular formula C18H25ClN2O2 B2439541 2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034324-52-0](/img/structure/B2439541.png)
2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound is a benzamide derivative with a tetrahydropyran and a piperidine ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Piperidine is a heterocyclic organic compound with a six-membered ring containing five carbon atoms and one nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide, tetrahydropyran, and piperidine components would likely influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Molecular Interactions and Receptor Antagonism
Research has demonstrated the molecular interactions of related compounds with the CB1 cannabinoid receptor, providing insights into their potential therapeutic applications. One study focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), highlighting its potent and selective antagonism. The study detailed conformational analyses, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, suggesting that the N1 aromatic ring moiety plays a significant role in receptor interaction, potentially guiding the design of new therapeutic agents (Shim et al., 2002).
Synthesis and Bioactivity of Novel Compounds
The synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines and their potential as synthons for heterocyclic α-amino acids indicate a novel approach to developing therapeutic agents. These compounds, synthesized from corresponding heterocyclic 4-carboxamides, demonstrate high yields and could serve as precursors for tripeptides, with implications for drug development (Strässler, Linden, & Heimgartner, 1997).
Pharmacological Applications and Bioactivity Studies
Another study synthesized benzamides and their copper and cobalt complexes, analyzing their structural features and bioactivity. These compounds showed promising antibacterial activity against various bacterial strains, indicating potential applications in treating bacterial infections (Khatiwora et al., 2013).
Cannabinoid Receptor Antagonists and Agonists
Further exploration of pyrazole derivatives as cannabinoid receptor antagonists has revealed structural requirements for potent and selective CB1 receptor antagonistic activity. These findings could inform the development of drugs to mitigate the adverse effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Future Directions
properties
IUPAC Name |
2-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZJYBFIIBPDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide |
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